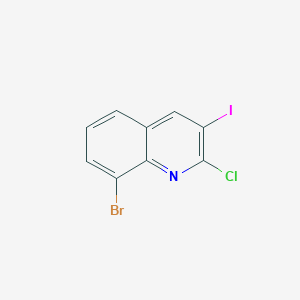

8-Bromo-2-chloro-3-iodoquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline ring system is a fundamental building block in the synthesis of a vast number of biologically active compounds and functional materials. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. In organic synthesis, the quinoline nucleus can be readily modified at various positions through electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions. This versatility allows for the precise installation of a wide range of functional groups, enabling the systematic exploration of chemical space and the optimization of molecular properties.

Strategic Importance of Halogen Substituents for Chemical Reactivity and Synthetic Versatility

Halogen atoms, when attached to an aromatic scaffold like quinoline, serve as versatile functional group precursors. They significantly influence the electronic properties of the ring system and provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (iodine > bromine > chlorine) in palladium-catalyzed cross-coupling reactions is a key principle that underpins their strategic use in sequential and site-selective synthesis. This graduated reactivity allows for the stepwise functionalization of polyhalogenated substrates, providing a powerful tool for the construction of complex molecular frameworks from a single, readily accessible starting material.

Contextualization of 8-Bromo-2-chloro-3-iodoquinoline within Polyhalogenated Quinoline Chemistry

This compound is a unique member of the polyhalogenated quinoline family, possessing three different halogen atoms at distinct positions on the quinoline core. This specific arrangement of iodo, bromo, and chloro substituents offers the potential for a highly controlled, stepwise functionalization strategy. The inherent differences in the reactivity of the carbon-halogen bonds allow for selective transformations at the C-3 (iodo), C-8 (bromo), and C-2 (chloro) positions, making this compound a highly valuable and versatile intermediate for the synthesis of tri-substituted quinoline derivatives. Its study provides a compelling case for the exploration of selective cross-coupling methodologies and the rational design of complex synthetic pathways.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-2-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWPZLXEIPSUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 2 Chloro 3 Iodoquinoline

Precursor Synthesis and Halogenation Strategies

The synthesis of 8-Bromo-2-chloro-3-iodoquinoline is fundamentally reliant on the initial construction of a quinoline (B57606) core, followed by a series of precisely controlled halogenation steps. The choice of precursors and the strategic timing of halogen introduction are critical to achieving the desired substitution pattern.

Quinoline Core Formation and Initial Halogenation Routes

The formation of the foundational quinoline scaffold can be achieved through several established synthetic methods. Classic approaches such as the Skraup, Combes, and Friedländer syntheses provide versatile routes to quinoline and its derivatives from relatively simple starting materials like anilines and carbonyl compounds. nih.govyoutube.com More contemporary methods often employ transition metal catalysis to construct the quinoline system with high efficiency and under milder conditions. mdpi.com For instance, rhodium-catalyzed reactions can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com

Once the quinoline core is established, initial halogenation can be undertaken. The bromination of 8-substituted quinolines, for example, has been investigated to determine optimal conditions for achieving either mono- or di-bromination. acgpubs.orgresearchgate.net The nature of the substituent at the 8-position significantly influences the regioselectivity of the bromination reaction. For instance, 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative, while 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo products. acgpubs.orgresearchgate.net

Regioselective Introduction of Bromine, Chlorine, and Iodine

The successful synthesis of this compound hinges on the ability to introduce each halogen atom at a specific position on the quinoline ring. This requires a deep understanding of the electronic properties of the quinoline system and the use of strategies that can overcome the inherent reactivity patterns of the molecule.

Directed halogenation is a powerful strategy for achieving regioselectivity. This often involves the use of a directing group attached to the quinoline core, which guides the halogenating agent to a specific position. For example, amide groups at the 8-position of quinoline have been shown to direct halogenation to the C5 position. mdpi.comnih.gov Metal-free protocols using reagents like trihaloisocyanuric acids have proven effective for the C5-halogenation of a wide array of 8-substituted quinolines, proceeding with high regioselectivity and good to excellent yields. nih.govrsc.org These reactions are often operationally simple and can be carried out under mild conditions. nih.govrsc.org

The introduction of iodine often proceeds via electrophilic iodination. One specific protocol for the synthesis of this compound involves the treatment of a pre-existing 8-bromo-2-chloroquinoline (B70218) with butyllithium (B86547) followed by the addition of iodine. chemicalbook.com This method takes advantage of a lithium-halogen exchange and subsequent quenching with an electrophilic iodine source to install the iodine atom at the 3-position. Other methods for the 3-halogenation of quinolines have also been developed, which may involve the dearomatization of the pyridine (B92270) ring followed by electrophilic substitution. orgsyn.org

Sequential Halogenation and Orthogonal Protection Strategies

Given the presence of three different halogens, a sequential approach to their introduction is necessary. This often involves a carefully planned order of reactions to ensure that each halogen is installed at the correct position without interfering with subsequent steps. The synthesis of this compound exemplifies such a sequence. chemicalbook.com

In more complex syntheses, orthogonal protection strategies may be employed. This involves the use of protecting groups that can be selectively removed under different reaction conditions, allowing for the functionalization of one part of the molecule while another is shielded. While not explicitly detailed in the direct synthesis of this compound, the principles of using directing groups that can be later modified or removed are analogous to protection strategies. The ability to perform multiple, regioselective functionalizations on the quinoline ring, for instance through successive magnesiations, highlights the potential for complex, multi-step synthetic sequences where the order of functionalization is key. acs.org

Multi-Step Synthetic Sequences for Polyhalogenated Quinoline Construction

A documented multi-step synthesis for this compound starts from N-(2-bromophenyl)propenamide. chemicalbook.com This sequence illustrates the practical application of the strategies discussed above.

The key steps in this synthesis are:

Cyclization: The precursor, N-(2-bromophenyl)propenamide, undergoes cyclization in the presence of aluminum chloride in chlorobenzene (B131634) to form 8-bromoquinolin-2-one.

Chlorination: The resulting quinolinone is then treated with phosphorus oxychloride to convert the hydroxyl group at the 2-position to a chlorine atom, yielding 8-bromo-2-chloroquinoline.

Iodination: The final step involves the regioselective introduction of iodine at the 3-position. This is achieved by treating the 8-bromo-2-chloroquinoline with butyllithium and diisopropylamine (B44863) in tetrahydrofuran (B95107) and hexane (B92381) at low temperatures, followed by the addition of iodine. chemicalbook.com

This synthetic route effectively builds the polyhalogenated quinoline by first establishing the bromo-substituted quinoline core, followed by sequential chlorination and iodination.

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | N-(2-Bromophenyl)propenamide | Aluminium chloride, Chlorobenzene | 8-Bromoquinolin-2-one | 56 |

| 2 | 8-Bromoquinolin-2-one | Phosphorus oxychloride | 8-Bromo-2-chloroquinoline | 83 |

| 3 | 8-Bromo-2-chloroquinoline | Diisopropylamine, Butyllithium, Iodine | This compound | 79 |

Classical Cyclization and Halogenation Approaches

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational in heterocyclic chemistry. mdpi.comnih.gov These methods typically involve the cyclocondensation of aniline (B41778) derivatives with carbonyl compounds under harsh acidic or basic conditions. mdpi.comnih.gov For instance, the Skraup reaction uses glycerol (B35011) and an oxidizing agent in sulfuric acid, while the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov

While powerful for creating the core quinoline scaffold, these methods generally offer poor regioselectivity for producing polysubstituted patterns like the one found in this compound. nih.gov Direct halogenation of a pre-formed quinoline or a substituted aniline precursor is an alternative classical approach. However, site-selective aromatic halogenation can be challenging. nih.gov Studies on the bromination of 8-substituted quinolines show that the reaction outcome is highly dependent on the directing influence of the existing substituent and the reaction conditions, often yielding mixtures of mono- and di-brominated products. acgpubs.orgresearchgate.net Synthesizing the target molecule through a purely classical, one-pot approach would be an inefficient process plagued by low yields and difficult purification of regioisomers.

Modern Convergent Synthesis Utilizing Advanced Reagents and Conditions

Modern synthetic strategies provide a more controlled and convergent pathway to this compound. A documented multi-step synthesis highlights the use of advanced reagents to sequentially build the desired functionality. chemicalbook.com This approach begins with a substituted aniline precursor and methodically introduces each halogen.

The synthesis proceeds in three main stages:

Cyclization : The process starts with a precursor like N-(2-bromophenyl)acrylamide, which undergoes intramolecular cyclization promoted by a Lewis acid such as aluminum chloride. This forms an 8-bromoquinolin-2(1H)-one intermediate.

Chlorination : The hydroxyl group of the quinolinone is then converted to a chloro group. This is a common transformation achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), yielding 8-bromo-2-chloroquinoline. chemicalbook.com

Iodination : The final halogen is introduced at the C3 position through directed ortho-metalation. A strong base, such as lithium diisopropylamide (LDA), selectively deprotonates the most acidic proton on the quinoline ring at the C3 position. The resulting lithiated intermediate is then quenched with an iodine source (I₂) to install the iodo group, affording the final product, this compound. chemicalbook.com

The table below summarizes the key steps and reagents in a representative modern synthesis of the target compound. chemicalbook.com

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | N-(2-bromophenyl)acrylamide | Aluminium chloride, chlorobenzene, 125 °C | 8-Bromoquinolin-2(1H)-one | 56% |

| 2 | 8-Bromoquinolin-2(1H)-one | Phosphorus oxychloride, 125 °C | 8-Bromo-2-chloroquinoline | 83% |

| 3 | 8-Bromo-2-chloroquinoline | Diisopropylamine, butyllithium, iodine, THF/hexane, -75 °C | This compound | 79% |

This interactive table summarizes a documented synthetic route. chemicalbook.com

Advanced Synthetic Transformations for Functionalization

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its three carbon-halogen bonds. This allows for stepwise, site-selective modifications, most notably through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Quinoline Positions

Transition metal-catalyzed reactions, particularly those using palladium, are instrumental in functionalizing aryl halides. rsc.orgnih.gov The reactivity of aryl halides in the key oxidative addition step with a palladium(0) catalyst generally follows the trend I > Br > Cl. nih.gov This predictable hierarchy allows for the selective functionalization of this compound. The C3-I bond is the most reactive, followed by the C8-Br bond, with the C2-Cl bond being the most robust. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a premier method for forming carbon-carbon bonds. rsc.org In the case of this compound, this reaction can be performed selectively at each halogenated position by carefully tuning the reaction conditions.

By employing mild conditions, the Suzuki-Miyaura coupling can be directed to occur exclusively at the C3-iodo position. nih.gov Following the initial coupling, more forcing conditions (e.g., higher temperatures, different ligands) can initiate a second coupling at the C8-bromo position. Finally, the C2-chloro position, being the least reactive, requires the most vigorous conditions or specialized catalyst systems for substitution. nih.govnih.gov This stepwise approach enables the synthesis of a wide array of tri-substituted quinolines from a single precursor.

The table below outlines typical conditions for achieving site-selective Suzuki-Miyaura couplings on polyhalogenated quinolines.

| Target Position | Catalyst | Ligand | Base | Solvent | Conditions |

| C-I | Pd(PPh₃)₄ | Triphenylphosphine (B44618) (PPh₃) | K₂CO₃ | DMF | Mild (e.g., Room Temp to 80 °C) |

| C-Br | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/Water | Moderate (e.g., 80-100 °C) |

| C-Cl | Pd₂(dba)₃ | Tricyclohexylphosphine | K₃PO₄ | Toluene | Vigorous (e.g., >100 °C) |

This interactive table presents representative conditions for selective Suzuki-Miyaura reactions based on established reactivity principles. nih.govnih.gov

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits high regioselectivity based on the carbon-halogen bond strength.

For this compound, the Sonogashira coupling will overwhelmingly favor reaction at the most labile C3-iodo position. libretexts.org Studies on analogous dihaloquinolines, such as 2-bromo-4-iodo-quinoline, confirm that alkynylation occurs selectively at the iodo-substituted carbon. libretexts.org This allows for the precise introduction of an alkyne group at the C3 position while leaving the bromo and chloro substituents available for subsequent orthogonal transformations.

| Component | Example Reagent/Condition | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Neutralizes HX by-product and acts as solvent |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Dissolves reagents |

This interactive table summarizes typical components for a Sonogashira coupling reaction. libretexts.org

Palladium-catalyzed aminocarbonylation is a powerful technique for synthesizing amides from aryl halides, carbon monoxide (CO), and an amine. organic-chemistry.org Research on the aminocarbonylation of 6-iodoquinoline (B82116) has demonstrated that the reaction outcome can be finely controlled by the choice of ligand and reaction conditions. nih.gov

When the reaction is performed under atmospheric pressure of CO with a bidentate ligand like XantPhos, the simple carboxamide is formed almost exclusively. nih.gov Conversely, using a monodentate ligand like triphenylphosphine (PPh₃) at higher CO pressures (e.g., 40 bar) leads to double carbonylation, yielding a 2-ketocarboxamide as the major product. nih.gov This selectivity can be applied to this compound, where the C3-iodo position would be the initial site of reaction, enabling the selective synthesis of either quinoline-3-carboxamides (B1200007) or quinoline-3-glyoxylamides. nih.gov

| Desired Product | Ligand | CO Pressure | Typical Outcome |

| Carboxamide | XantPhos | 1 bar (Atmospheric) | Selective formation of the simple amide. nih.gov |

| α-Ketoamide | Triphenylphosphine (PPh₃) | 40 bar (High Pressure) | Preferential formation of the 2-ketocarboxamide. nih.gov |

This interactive table illustrates how reaction conditions control the products in aminocarbonylation, based on studies of iodoquinolines. nih.gov

Optimization of Reaction Conditions and Yields in Halogenated Quinoline Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of halogenated quinoline derivatives. Factors such as temperature, solvent, catalyst, and reaction time can significantly influence the outcome of the synthesis.

For the synthesis of this compound, a multi-step process is employed. chemicalbook.com The initial step involves the reaction of N-(2-bromophenyl)-3-phenylprop-2-enamide with aluminum chloride in chlorobenzene at 125°C for 2 hours, resulting in a 56% yield. chemicalbook.com The subsequent step, chlorination with phosphorus oxychloride at 125°C for 2 hours, proceeds with an 83% yield. chemicalbook.com The final iodination step, using diisopropylamine, butyllithium, and iodine in tetrahydrofuran and hexane at -75°C for 2 hours, gives a 79% yield. chemicalbook.com

In other halogenation reactions, such as the bromination of 8-substituted quinolines, the choice of brominating agent and solvent is critical. acgpubs.org For example, the bromination of 8-hydroxyquinoline with bromine can yield a mixture of mono- and di-bromo derivatives. acgpubs.org The reaction of 8-aminoquinoline with two equivalents of Br2 can lead to the quantitative formation of 5,7-dibromo-8-aminoquinoline. acgpubs.org

The following table provides a summary of reaction conditions and yields for the synthesis of this compound:

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aluminium chloride | Chlorobenzene | 125 | 2 | 56 chemicalbook.com |

| 2 | Phosphorus oxychloride | - | 125 | 2 | 83 chemicalbook.com |

| 3 | Diisopropylamine, butyllithium, iodine | Tetrahydrofuran, hexane | -75 | 2 | 79 chemicalbook.com |

Purification and Isolation Techniques for Polyhalogenated Quinoline Derivatives

The purification and isolation of polyhalogenated quinoline derivatives from reaction mixtures are essential to obtain products of high purity. Due to the often similar physical properties of the desired product and byproducts, specialized techniques are frequently required.

For the separation of complex mixtures of quinoline derivatives, such as those found in commercial quinoline yellow, high-speed counter-current chromatography (HSCCC) has proven to be an effective method. nih.gov This technique is particularly useful when components have a wide range of partition coefficients. nih.gov By employing a stepwise increase in the mobile phase flow rate, multiple components can be successfully isolated in a single run. nih.gov The isolated compounds are then typically analyzed for purity and structure using techniques like high-performance liquid chromatography (HPLC), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the case of the bromination of 8-hydroxyquinoline, which can result in a mixture of mono- and di-bromo products, separation can be achieved based on their differential solubilities. acgpubs.org However, for mixtures with very similar properties, such as the bromo-derivatives of 8-aminoquinoline with close Rf values on thin-layer chromatography, separation can be more challenging. acgpubs.org

The following table outlines common purification and isolation techniques for quinoline derivatives:

| Technique | Principle | Application |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography. nih.gov | Separation of complex mixtures of quinoline derivatives with varying polarities. nih.gov |

| Column Chromatography | Adsorption chromatography. | General purification of organic compounds. |

| Crystallization | Differential solubility. | Purification of solid compounds. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various interactions. nih.gov | Purity analysis and preparative separation of quinoline derivatives. nih.gov |

Chemical Reactivity and Transformation Studies of 8 Bromo 2 Chloro 3 Iodoquinoline

Halogen Exchange Reactions and Regioselectivity

Halogen exchange reactions in polyhalogenated quinolines like 8-Bromo-2-chloro-3-iodoquinoline are governed by the relative bond strengths and electronic properties of the carbon-halogen bonds. The C-I bond is the weakest and most susceptible to cleavage, followed by the C-Br bond, and then the C-Cl bond. This hierarchy dictates the regioselectivity of many reactions. For instance, in nucleophilic substitution reactions, the iodide at the 3-position is the most likely to be replaced.

The regioselectivity of these exchanges can be influenced by the reaction conditions, including the choice of catalyst and reagents. This allows for the targeted modification of the quinoline (B57606) scaffold at specific positions, a crucial aspect in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution Pathways on the Quinoline Ring

The quinoline ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the electron-withdrawing nitrogen atom and the halogen substituents. The 2-chloro and 4-positions (if a halogen were present there) are the most activated sites for nucleophilic attack.

In the case of this compound, the 2-chloro substituent is a primary site for SNAr. Nucleophiles can displace the chloride ion to introduce a variety of functional groups. The reactivity can be further modulated by the nature of the nucleophile and the reaction conditions. For example, 2-aryl-4-(methylamino)-3-(alkynyl)quinoline derivatives have been synthesized from 2-aryl-3-(alkynyl)-4-chloroquinolines using methylamine (B109427) in ethanol. unisa.ac.za

Electrophilic Aromatic Substitution Patterns and Directing Effects

The directing effects of the existing substituents on the quinoline ring govern the outcome of electrophilic aromatic substitution reactions. The bromine at the 8-position and the iodine at the 3-position are deactivating groups, making electrophilic substitution more challenging compared to unsubstituted quinoline. However, they also direct incoming electrophiles to specific positions.

Palladium-Catalyzed Reactivity at Distinct Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple reactive sites for such transformations. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective and sequential couplings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used transformation. wikipedia.orglibretexts.org The general order of reactivity for the halogens in this reaction is I > Br > Cl. libretexts.org This allows for the selective coupling at the 3-position (iodo) of this compound, leaving the bromo and chloro substituents intact for subsequent reactions. For instance, 4-Chloro-8-tosyloxyquinoline has been successfully cross-coupled with various arylboronic acids under anhydrous Suzuki-Miyaura conditions. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity order of the halogens is I > Br > Cl. This regioselectivity has been demonstrated in the Sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes, which exclusively afforded the 3-(alkynyl)-2-aryl-4-chloroquinoline. unisa.ac.za In another example, 2-chloro-3-iodoquinoline (B144977) was coupled with TMSA in a synthesis of an indole-containing KDR kinase inhibitor. researchgate.net

Heck Coupling:

The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide. beilstein-journals.orglibretexts.org While aryl iodides are highly reactive in Heck reactions, the coupling of bromo and chloro derivatives can be more challenging. beilstein-journals.org The chemoselectivity of the Heck reaction on this compound would again favor the C-I bond, allowing for vinylation at the 3-position.

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactive Site on this compound | Product Type |

|---|---|---|

| Suzuki-Miyaura | C-I (position 3) | 3-Aryl-8-bromo-2-chloroquinoline |

| Sonogashira | C-I (position 3) | 3-Alkynyl-8-bromo-2-chloroquinoline |

| Heck | C-I (position 3) | 3-Vinyl-8-bromo-2-chloroquinoline |

Radical Reactions and Photochemical Transformations of Halogenated Quinolines

The carbon-halogen bonds in this compound can undergo homolytic cleavage under radical or photochemical conditions. The weaker C-I bond is the most susceptible to breaking, followed by the C-Br bond. This can lead to the formation of quinolinyl radicals, which can then participate in a variety of subsequent reactions.

Photochemical studies on related compounds, such as 8-bromo-2'-deoxyadenosine, have shown that UV photolysis can lead to the cleavage of the C-Br bond, forming a radical intermediate. conicet.gov.ar This radical can then undergo further reactions, including intramolecular hydrogen abstraction and cyclization. conicet.gov.ar Similar photochemical reactivity would be expected for this compound, with initial cleavage of the C-I bond being the most likely pathway.

Redox Chemistry and Reductive Dehalogenation Processes

The halogen substituents on the quinoline ring can be removed through reductive dehalogenation. This process typically involves the use of a reducing agent and a catalyst. The ease of reduction follows the order I > Br > Cl, allowing for selective dehalogenation.

For example, the iodine at the 3-position can be selectively removed under mild reducing conditions, leaving the bromine and chlorine atoms intact. More forcing conditions would be required to remove the bromine, and even more so for the chlorine. This stepwise reduction provides a method for the synthesis of quinolines with fewer halogen substituents from the parent this compound. Palladium-catalyzed reactions, often used for cross-coupling, can also lead to dehalogenation as a side reaction, particularly with aryl bromides and chlorides. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 8 Bromo 2 Chloro 3 Iodoquinoline

Elucidation of Reaction Pathways in Halogenation Processes

No specific studies on the mechanistic pathways of further halogenation of 8-Bromo-2-chloro-3-iodoquinoline have been found. While general mechanisms for electrophilic aromatic substitution on quinoline (B57606) rings are known, the specific influence of the existing bromo, chloro, and iodo substituents on the regioselectivity and kinetics of subsequent halogenation reactions of this particular molecule has not been investigated or reported.

Mechanistic Insights into Transition Metal-Catalyzed Cross-Coupling Reactions

There is no available research that provides mechanistic insights into transition metal-catalyzed cross-coupling reactions specifically involving this compound. The differential reactivity of the C-Br, C-Cl, and C-I bonds under various catalytic conditions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings) presents a chemically interesting system, but mechanistic studies to determine the order and conditions for selective activation of these halogens have not been published.

Studies on Photodehalogenation Mechanisms

Detailed studies on the photodehalogenation mechanisms of this compound are absent from the scientific literature. The photolability of carbon-halogen bonds, particularly the weaker C-I bond, suggests that this compound may undergo photodehalogenation. However, investigations into the quantum yields, radical or ionic intermediates, and the influence of solvent or sensitizers on the photodecomposition of this specific quinoline derivative have not been reported.

Reaction Mechanism Elucidation for Cyclization and Rearrangement Processes

No literature exists that elucidates the reaction mechanisms for cyclization or rearrangement processes starting from this compound. While related quinoline compounds can undergo such transformations, the specific reaction conditions and mechanistic pathways for this tri-halogenated substrate remain unstudied.

Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For 8-Bromo-2-chloro-3-iodoquinoline, MS analysis would provide unambiguous confirmation of its identity.

The most distinctive feature in the low-resolution mass spectrum would be the complex isotopic pattern of the molecular ion ([M]⁺). This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). ucalgary.calibretexts.org The combination of these isotopes results in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogens. The primary cluster would consist of peaks at M, M+2, and M+4, with the relative intensities dictated by the statistical combination of the isotopes. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precise mass is used to determine the elemental formula of the compound, as the measured mass would be unique to the specific combination of atoms (C₉H₄BrClIN). The theoretical monoisotopic mass of the most abundant isotopologue, C₉H₄⁷⁹Br³⁵ClI¹⁴N, is 370.8324 amu. An experimental HRMS measurement matching this value would provide definitive confirmation of the molecular formula.

Predicted Isotopic Pattern for the Molecular Ion of C₉H₄BrClIN

| Ion (Isotopologues) | m/z (Nominal) | Predicted Relative Abundance (%) |

|---|---|---|

| [C₉H₄⁷⁹Br³⁵ClIN]⁺ | 371 | 100.0 |

| [C₉H₄⁸¹Br³⁵ClIN]⁺ / [C₉H₄⁷⁹Br³⁷ClIN]⁺ | 373 | ~129.0 |

Note: Relative abundances are calculated based on isotopic probabilities and serve to illustrate the expected pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic quinoline (B57606) core and the carbon-halogen bonds.

Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Aromatic C=C and C=N ring stretching: A series of medium to strong, sharp bands in the 1600-1400 cm⁻¹ region. These are characteristic of the quinoline ring system. astrochem.orgresearchgate.net

Aromatic C-H out-of-plane bending: Bands in the 900-700 cm⁻¹ region, the positions of which can sometimes give clues about the substitution pattern on the aromatic rings.

Carbon-Halogen stretching: Strong to medium intensity bands in the fingerprint region (below 1000 cm⁻¹). The position of the C-X stretching vibration is dependent on the mass of the halogen atom. The C-Cl stretch is expected around 850-550 cm⁻¹, the C-Br stretch from 690-515 cm⁻¹, and the C-I stretch below 600 cm⁻¹. orgchemboulder.combrainly.comlibretexts.org These bands may overlap but are definitive evidence of halogenation.

Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3050 - 3150 | Aromatic C-H Stretch |

| 1600 - 1400 | Aromatic C=C and C=N Ring Stretch |

| 900 - 700 | Aromatic C-H Out-of-Plane Bend |

| 850 - 550 | C-Cl Stretch |

| 690 - 515 | C-Br Stretch |

UV-Vis Spectroscopy for Electronic Structure and Aromaticity Probes (for related quinoline systems)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated and aromatic systems. The quinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. researchgate.net

The spectrum of quinoline itself typically displays several absorption bands corresponding to π→π* transitions, which are often analogous to those seen in naphthalene. These transitions result in distinct absorption maxima (λ_max). The introduction of substituents, such as the three different halogens in this compound, can modify the electronic properties of the quinoline system. Halogens, through their inductive and resonance effects, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. mdpi.com Therefore, the UV-Vis spectrum serves as a valuable fingerprint for the specific electronic structure of the substituted quinoline system. mdpi.com

Typical UV-Vis Absorption Maxima for Quinoline Systems

| Transition Band | Approximate λ_max Range (nm) |

|---|---|

| β-band | 220 - 240 |

| p-band | 260 - 290 |

Note: These ranges are general for the quinoline chromophore; the exact λ_max values for the target compound would be influenced by its specific substitution pattern and the solvent used for analysis. researchgate.netnih.gov

Advanced Applications of 8 Bromo 2 Chloro 3 Iodoquinoline in Chemical Synthesis

Strategic Precursor for the Development of Complex Polyheterocyclic Systems

The capacity for sequential, regioselective functionalization makes 8-Bromo-2-chloro-3-iodoquinoline an ideal starting point for the synthesis of complex polyheterocyclic systems. These are structures where additional rings are fused onto the quinoline (B57606) framework, often leading to compounds with significant biological or material science applications.

A common strategy involves a two-fold or three-fold annulation process. For example, a synthetic route could begin with a Suzuki coupling at the C-3 position to introduce an ortho-functionalized aryl group, such as 2-aminophenylboronic acid. The resulting intermediate can then undergo an intramolecular cyclization, such as a Pictet-Spengler type reaction or a palladium-catalyzed C-N bond formation, to construct a new heterocyclic ring fused to the b-face of the quinoline. Subsequently, the C-8 bromo and C-2 chloro positions can be used as handles for further annulations or for introducing substituents that modulate the properties of the final polyheterocyclic system. This methodical approach is crucial for creating intricate scaffolds that would be difficult to access through other synthetic routes.

Scaffold for the Design and Synthesis of Chemically Diverse Quinoline Derivatives

As a molecular scaffold, this compound offers three distinct points for diversification, making it highly valuable for the generation of chemical libraries for drug discovery and materials science. By systematically varying the reactants used in cross-coupling reactions at each of the three positions, a vast array of derivatives can be synthesized from a common precursor.

This "divergent synthesis" approach allows researchers to explore the structure-activity relationship (SAR) of quinoline-based compounds efficiently. For instance, a library of compounds could be generated by reacting the scaffold with a set of different boronic acids at the C-3 position, followed by reacting the resulting products with various amines at the C-8 position, and finally with different organostannanes at the C-2 position. This systematic modification allows for the fine-tuning of electronic, steric, and physicochemical properties of the resulting molecules.

| Position | Halogen | Relative Reactivity | Typical Cross-Coupling Reactions | Example Reactant Partners |

|---|---|---|---|---|

| C-3 | Iodo | High | Sonogashira, Suzuki, Heck, Stille | Terminal Alkynes, Boronic Acids, Alkenes |

| C-8 | Bromo | Medium | Suzuki, Buchwald-Hartwig, Stille | Boronic Acids, Amines, Organostannanes |

| C-2 | Chloro | Low | Suzuki, Buchwald-Hartwig (with specialized catalysts) | Boronic Acids, Amines |

Role in the Synthesis of Potential Lead Compounds for Chemical Biology Research

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including agents with anticancer and antimicrobial properties. researchgate.net The this compound scaffold provides a direct route to novel derivatives for chemical biology research and as potential lead compounds in drug discovery programs.

By introducing specific pharmacophores at the C-2, C-3, and C-8 positions, chemists can design molecules that target specific biological pathways or proteins. For example, the introduction of aryl or heteroaryl groups can facilitate π-stacking interactions with biological targets, while the installation of amine side chains can form key hydrogen bonds or salt bridges. The ability to precisely control the spatial arrangement of these functional groups is critical for optimizing binding affinity and selectivity. Derivatives of 6,8-disubstituted quinolines, for example, have been explored for various pharmacological properties. The systematic approach enabled by this trifunctionalized scaffold allows for the efficient exploration of the chemical space around the quinoline core, accelerating the identification of new molecular probes and potential therapeutic leads.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Synthetic Achievements

8-Bromo-2-chloro-3-iodoquinoline is primarily recognized as a versatile building block for organic synthesis. The core of its utility lies in the differential reactivity of its three halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond at the C3 position is the most reactive and is selectively functionalized, followed by the carbon-bromine bond at C8, and finally the more inert carbon-chlorine bond at the C2 position. This reactivity hierarchy (I > Br > Cl) allows for programmed, site-selective introduction of various functional groups.

A key synthetic achievement is its preparation through a multi-step sequence, which furnishes the highly functionalized quinoline (B57606) core. chemicalbook.com This synthesis provides access to a scaffold pre-organized for sequential chemical modifications. The primary exploitation of this compound has been in the construction of novel polycyclic systems. For instance, its ability to undergo selective Sonogashira cross-coupling reactions, first at the C3-I bond and subsequently at the C8-Br bond, has been a cornerstone of its application. This allows for the stepwise introduction of different alkynyl moieties, which can then undergo further transformations, such as intramolecular cyclizations, to yield complex heterocyclic structures.

Table 1: Synthesis of this compound chemicalbook.com

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1 | Aluminium chloride, Chlorobenzene (B131634), 125 °C, 2 h | 8-Bromo-2-hydroxyquinoline | 56% |

| 2 | Phosphorus oxychloride, 125 °C, 2 h | 8-Bromo-2-chloroquinoline (B70218) | 83% |

Emerging Synthetic Methodologies and Reactivity Patterns for Halogenated Quinolines

The chemistry of halogenated quinolines is rapidly advancing, driven by the development of new catalytic systems that offer greater control over regioselectivity. incatt.nlnih.gov While the intrinsic reactivity of carbon-halogen bonds often dictates the outcome of a reaction, emerging methodologies are providing ways to override this inherent preference.

One major area of development is the use of specialized ligands in palladium-catalyzed cross-coupling reactions. rsc.org The choice of phosphine ligands and additives can tune the catalyst's activity to favor oxidative addition into a typically less reactive C-Br or C-Cl bond over a more reactive one, a feat that is challenging in polyhalogenated systems. rsc.orgnih.gov This allows for non-traditional disconnection approaches in retrosynthesis.

Furthermore, C-H activation has emerged as a powerful strategy for functionalizing quinoline cores, bypassing the need for pre-installed halogens. mdpi.comnih.gov While not directly modifying the existing halogenated positions of this compound, this approach can be used in concert with halogen-selective cross-couplings to build even greater molecular complexity. Metal-free synthesis and functionalization routes are also gaining traction, offering more sustainable and economical alternatives. rsc.org Multicomponent reactions (MCRs) represent another efficient strategy, enabling the rapid assembly of diverse quinoline scaffolds from simple starting materials in a single step. rsc.org

Table 2: Reactivity Patterns in Halogenated Quinolines

| Halogen Bond | Position on Target Compound | Relative Reactivity in Cross-Coupling | Typical Selective Reaction |

|---|---|---|---|

| C-I | C3 | High | Sonogashira, Suzuki, Heck |

| C-Br | C8 | Medium | Suzuki, Buchwald-Hartwig |

Unexplored Reaction Pathways and Functionalization Opportunities

Significant opportunities remain for exploring the full synthetic potential of this compound. The majority of reported work focuses on palladium-catalyzed cross-coupling at the C3 and C8 positions. The functionalization of the C2-chloro position remains a significant challenge and an area ripe for exploration. Developing catalytic systems or reaction conditions that can selectively activate this robust C-Cl bond in the presence of the other two halogens would unlock access to a new dimension of derivatives.

Beyond cross-coupling, other transformations of the carbon-halogen bonds are underexplored. For example, sequential metal-halogen exchange reactions could be employed to generate nucleophilic quinoline species at specific positions. These organometallic intermediates could then be reacted with a wide variety of electrophiles, introducing functional groups not accessible through cross-coupling chemistry.

Furthermore, the potential for intramolecular reactions is vast. By first performing selective functionalizations at two of the three halogenated sites, one could introduce reactive partners designed to undergo subsequent intramolecular cyclization. This could provide a powerful route to novel, rigid, polycyclic quinoline-based architectures that would be difficult to synthesize by other means. The development of photochemical or electrochemical methods to selectively activate each C-X bond also presents an exciting and unexplored frontier.

Future Prospects for the Design and Chemical Exploitation of Novel Quinoline-Based Architectures

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.com Its derivatives are found in a wide array of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents. nih.govnih.govorientjchem.orgnih.gov The unique substitution pattern of this compound makes it an ideal starting point for the design of next-generation bioactive molecules and functional materials.

In medicinal chemistry, the ability to selectively and sequentially functionalize the C2, C3, and C8 positions allows for the creation of three-dimensional molecular shapes and the precise positioning of pharmacophoric elements. This could lead to the development of highly potent and selective kinase inhibitors, DNA-interacting agents, or modulators of other biological targets. nih.gov The rigid quinoline core provides a stable platform, while the substituents at the three distinct positions can be tailored to optimize binding interactions and pharmacokinetic properties.

In materials science, quinoline derivatives are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The electronic properties of the quinoline system can be finely tuned by the introduction of electron-donating or electron-withdrawing groups. The this compound scaffold offers a platform to construct extended π-conjugated systems with precisely controlled architectures, potentially leading to new materials with enhanced charge transport properties, high quantum yields, and improved stability. The continued development of synthetic methodologies for functionalizing this and related polyhalogenated quinolines will undoubtedly accelerate the discovery of novel molecules with significant societal benefit.

常见问题

Q. What validation criteria ensure computational models accurately predict the photophysical properties of this compound?

- Methodological Answer : Compare TD-DFT calculations (e.g., CAM-B3LYP) with experimental UV-Vis spectra (λ ± 5 nm tolerance). Calibrate using benchmark datasets from nitroquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。